N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 2-cyclopropyl-2-hydroxy-2-phenylethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
- Dissolve 2-cyanophenylamine and 2-cyclopropyl-2-hydroxy-2-phenylethylamine in anhydrous dichloromethane.
- Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives.
Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalamide derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(2-phenylethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxyethyl)oxalamide
Uniqueness
N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is unique due to the presence of both a cyclopropyl group and a hydroxy group on the phenylethyl moiety. This structural feature may impart distinct chemical and biological properties compared to other oxalamide derivatives.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-12-14-6-4-5-9-17(14)23-19(25)18(24)22-13-20(26,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,26H,10-11,13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDIEYKNVQXMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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